molecular formula C15H20O5 B11722244 Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate

Cat. No.: B11722244
M. Wt: 280.32 g/mol
InChI Key: VPWKNYJKOYMTBZ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes like lipases have been explored for regioselective acylation and deacylation reactions, offering a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzopyran-7-carboxylic acid, while reduction of the ester group can produce benzopyran-7-methanol.

Scientific Research Applications

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl and ester groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Benzopyran-7-carboxylic acid
  • Benzopyran-7-methanol

Uniqueness

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is unique due to its specific structural features, such as the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 2-[[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-2-methylpropanoate

InChI

InChI=1S/C15H20O5/c1-15(2,14(17)18-3)20-11-6-4-10-5-7-12(9-16)19-13(10)8-11/h4,6,8,12,16H,5,7,9H2,1-3H3

InChI Key

VPWKNYJKOYMTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC2=C(CCC(O2)CO)C=C1

Origin of Product

United States

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